molecular formula C9H7ClN4O2 B11781609 4-Chloro-8-cyclopropylpteridine-6,7(5H,8H)-dione

4-Chloro-8-cyclopropylpteridine-6,7(5H,8H)-dione

Cat. No.: B11781609
M. Wt: 238.63 g/mol
InChI Key: NZKHHHIIHIFZLR-UHFFFAOYSA-N
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Description

4-Chloro-8-cyclopropylpteridine-6,7(5H,8H)-dione is a synthetic organic compound belonging to the pteridine family Pteridines are heterocyclic compounds that play significant roles in biological systems, including as cofactors in enzymatic reactions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-8-cyclopropylpteridine-6,7(5H,8H)-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction can be employed to form the pteridine ring.

    Chlorination: Introduction of the chlorine atom at the 4-position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Cyclopropylation: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-8-cyclopropylpteridine-6,7(5H,8H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorine atom, where nucleophiles like amines or thiols can replace the chlorine.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in a polar solvent like ethanol.

Major Products

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms added.

    Substitution: Formation of substituted derivatives where the chlorine atom is replaced by other functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or cofactor.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Chloro-8-cyclopropylpteridine-6,7(5H,8H)-dione would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The compound could affect various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Pteridine: The parent compound of the pteridine family.

    4-Chloropteridine: A similar compound with a chlorine atom at the 4-position but lacking the cyclopropyl group.

    8-Cyclopropylpteridine: A compound with a cyclopropyl group at the 8-position but lacking the chlorine atom.

Uniqueness

4-Chloro-8-cyclopropylpteridine-6,7(5H,8H)-dione is unique due to the presence of both the chlorine atom and the cyclopropyl group, which can influence its chemical reactivity and biological activity. This combination of functional groups might confer specific properties that are not observed in other similar compounds.

Properties

Molecular Formula

C9H7ClN4O2

Molecular Weight

238.63 g/mol

IUPAC Name

4-chloro-8-cyclopropyl-5H-pteridine-6,7-dione

InChI

InChI=1S/C9H7ClN4O2/c10-6-5-7(12-3-11-6)14(4-1-2-4)9(16)8(15)13-5/h3-4H,1-2H2,(H,13,15)

InChI Key

NZKHHHIIHIFZLR-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C(=NC=N3)Cl)NC(=O)C2=O

Origin of Product

United States

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